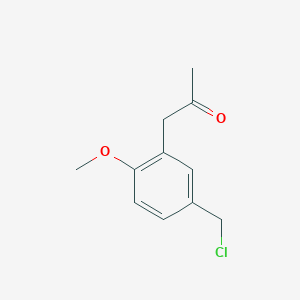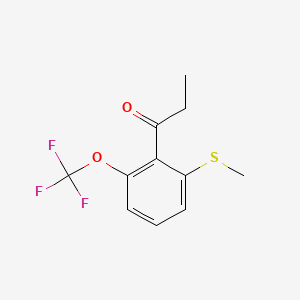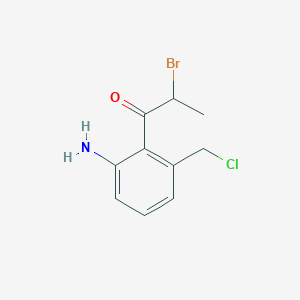
3-(Trifluoromethyl)piperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)piperidine-1-sulfonamide is a chemical compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a base and a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)piperidine-1-sulfonamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidines.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)piperidine-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition disrupts the bacterial cell membrane, leading to cell death . The compound’s trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)pyridine: Another trifluoromethylated compound used in pharmaceuticals and agrochemicals.
Trifluoromethyl sulfonamide: Shares the sulfonamide group but differs in the core structure.
Uniqueness
3-(Trifluoromethyl)piperidine-1-sulfonamide is unique due to its combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical properties and biological activities.
Propiedades
Fórmula molecular |
C6H11F3N2O2S |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C6H11F3N2O2S/c7-6(8,9)5-2-1-3-11(4-5)14(10,12)13/h5H,1-4H2,(H2,10,12,13) |
Clave InChI |
MPNXPAKVVOQTKE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)S(=O)(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate](/img/structure/B14064612.png)






![Propanenitrile, 3-[(1-methylethyl)phenylamino]-](/img/structure/B14064644.png)





